molecular formula C25H30N2O6 B12160595 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12160595
M. Wt: 454.5 g/mol
InChI Key: MPMFKXCWRBKSFR-XTQSDGFTSA-N
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Description

5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, dimethylamino, hydroxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Dimethylaminoethyl Group: This step involves the alkylation of the pyrrole nitrogen with a dimethylaminoethyl halide under basic conditions.

    Attachment of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using the corresponding benzoyl chloride and a Lewis acid catalyst.

    Methoxylation: The methoxy groups are typically introduced through methylation reactions using methanol and a strong acid or base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or H₂O₂ in acidic or basic medium.

    Reduction: NaBH₄, LiAlH₄ (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound depends on its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of key enzymes. In the context of anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the complex pyrrole and benzoyl structures.

    2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used in different chemical reactions.

Uniqueness

5-(2,5-Dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups and the resulting chemical properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-15-13-16(7-9-19(15)32-5)23(28)21-22(18-14-17(31-4)8-10-20(18)33-6)27(12-11-26(2)3)25(30)24(21)29/h7-10,13-14,22,28H,11-12H2,1-6H3/b23-21+

InChI Key

MPMFKXCWRBKSFR-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)/O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=C(C=CC(=C3)OC)OC)O)OC

Origin of Product

United States

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